molecular formula C5H3F3N2O2 B2549612 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1402664-77-0

1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B2549612
M. Wt: 180.086
InChI Key: MCLKZJLGDFGFLI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acids and their esters has been achieved through the condensation of arylhydrazines with ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate at low temperatures . This process also allowed for the preparation of the corresponding acids. Additionally, a one-pot two-step protocol has been disclosed for the α-trifluoromethylthiolation of carboxylic acid derivatives using N-acyl pyrazoles, which further expands the synthetic utility of these compounds .

Molecular Structure Analysis

The molecular structure of 1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid derivatives has been characterized using X-ray diffraction analysis. For example, an amide derivative's structure confirmed the position of the trifluoromethyl group on the pyrazole ring . In another study, the crystal structure of a related compound showed that molecules are held together by O—H⋯O hydrogen bonds, forming a centrosymmetric dimer, with a significant dihedral angle between the pyrazole and benzene rings .

Chemical Reactions Analysis

The reactivity of 1H-pyrazole-4-carboxylic acid derivatives has been explored in various functionalization reactions. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into the corresponding amide via reaction with 2,3-diaminopyridine has been reported, along with the formation of different products under varied conditions . Moreover, the synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides has shown that these compounds exhibit antifungal activity, indicating their potential in biological applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrazole-3-carboxylic acid have been studied both experimentally and computationally, revealing insights into vibrational frequencies, NMR chemical shifts, and UV-Vis absorption wavelengths . Nonlinear optical (NLO) properties and frontier molecular orbital energies have also been calculated, providing a deeper understanding of the electronic properties of these molecules . The crystal packing of related compounds is often stabilized by intermolecular hydrogen bonds, as evidenced by NBO analysis .

Scientific Research Applications

Synthesis Improvements

Improved synthesis methods for 1H-pyrazole-4-carboxylic acid derivatives have been developed. For instance, Dong (2011) achieved a synthesis method that increased the yield of 1H-pyrazole-4-carboxylic acid from 70% to 97.1% (Dong, 2011).

Diverse Chemical Libraries

A variety of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides were synthesized by Donohue et al. (2002), demonstrating the versatility of this compound in creating diverse chemical libraries (Donohue et al., 2002).

Functionalization and Reaction Studies

Studies on the functionalization of pyrazole carboxylic acids show their potential in various chemical reactions. Yıldırım, Kandemirli, and Demir (2005) conducted experimental and theoretical studies on the functionalization reactions of pyrazole carboxylic acids, showing diverse product formations (Yıldırım, Kandemirli, & Demir, 2005).

Application in Organic Synthesis

Beck and Wright (1987) prepared ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylates, demonstrating the compound's utility in organic synthesis (Beck & Wright, 1987).

Development of Novel Ligands

Dalinger et al. (2020) focused on creating novel ligands based on 1H-pyrazole-3(5)-carboxylic acids, highlighting the compound's potential in medicinal chemistry and metal complex catalysis (Dalinger et al., 2020).

Structural and Spectral Investigations

Investigations into the structure and spectral properties of pyrazole-4-carboxylic acid derivatives, as conducted by Viveka et al. (2016), provide insights into their molecular characteristics (Viveka et al., 2016).

Supercapacitive Performance in Materials Science

Feng et al. (2019) synthesized a cadmium(II) polymer based on pyrazole carboxylic acid, demonstrating its potential in supercapacitor applications (Feng et al., 2019).

Safety And Hazards

Trifluoromethyl compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, ensure adequate ventilation, and avoid ingestion and inhalation .

Future Directions

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . It is expected that many novel applications of trifluoromethyl will be discovered in the future .

properties

IUPAC Name

1-(trifluoromethyl)pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2O2/c6-5(7,8)10-2-3(1-9-10)4(11)12/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLKZJLGDFGFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid

CAS RN

1402664-77-0
Record name 1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
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